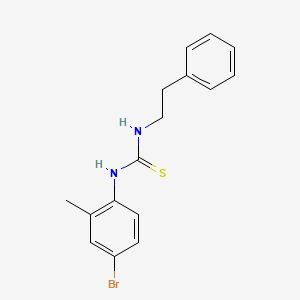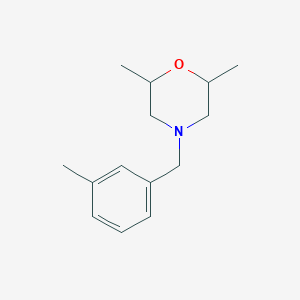![molecular formula C20H23ClO3 B5092310 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5092310.png)
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene, also known as GW 501516 or Cardarine, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to enhance lipid metabolism and increase endurance in animal models. In recent years, GW 501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to improve endurance and reduce body fat.
作用機序
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 works by binding to and activating PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ leads to an increase in fatty acid oxidation and a decrease in glucose utilization, resulting in improved endurance and reduced body fat. Additionally, 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its ability to enhance endurance.
Biochemical and Physiological Effects:
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 has been shown to have a number of biochemical and physiological effects in animal models. In a study published in the Journal of Medicinal Chemistry, 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 was shown to increase the expression of genes involved in mitochondrial biogenesis, leading to an increase in mitochondrial content and function. Additionally, 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 was shown to increase fatty acid oxidation and reduce glucose utilization in skeletal muscle cells, resulting in improved endurance and reduced body fat.
実験室実験の利点と制限
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 has several advantages for use in lab experiments, including its ability to improve endurance and reduce body fat in animal models. However, there are also several limitations to its use, including its potential to cause liver damage and its potential to interact with other drugs and supplements. Additionally, the long-term effects of 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 on human health are not well understood, and further research is needed to fully understand its safety and efficacy.
将来の方向性
There are several potential future directions for research on 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516, including its potential use as a treatment for metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential long-term health effects. Finally, there is a need for more research on the safety and efficacy of 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 in human populations, particularly in athletes and bodybuilders who may be using the drug for performance enhancement purposes.
合成法
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 can be synthesized using a variety of methods, including palladium-catalyzed coupling reactions, Suzuki-Miyaura cross-coupling reactions, and Buchwald-Hartwig amination reactions. The most common method involves the reaction of 4-(3-chlorophenoxy)butanol with 2-methoxy-4-(2-propenyl)phenol in the presence of a base and a palladium catalyst. The resulting product is then purified by column chromatography to obtain pure 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516.
科学的研究の応用
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 has been extensively studied in animal models and has shown promising results in improving endurance, reducing body fat, and preventing metabolic disorders such as diabetes and obesity. In a study published in the Journal of Biological Chemistry, 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 was shown to activate PPARδ in skeletal muscle cells, leading to an increase in fatty acid oxidation and a decrease in glucose utilization. This suggests that 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 may be a potential treatment for metabolic disorders such as diabetes and obesity.
特性
IUPAC Name |
1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO3/c1-3-7-16-10-11-19(20(14-16)22-2)24-13-5-4-12-23-18-9-6-8-17(21)15-18/h3,6,8-11,14-15H,1,4-5,7,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOADXSVHGDZOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(3,5-dimethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5092228.png)


![4-chloro-N-[3-(diethylamino)propyl]-N-{2-[(diphenylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5092250.png)
![6-(2-propoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5092261.png)
![2-imino-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5092262.png)
![2-[1-methyl-2-oxo-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5092277.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide](/img/structure/B5092283.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5092293.png)
![1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5092295.png)
![1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5092300.png)
![2-(4-chlorophenyl)-N-{[(4,5-dichloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B5092324.png)
![2-chloro-4-nitro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5092331.png)
![N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5092336.png)